molecular formula C7H7BrN2O B11714073 2-Bromo-5-(oxetan-3-yl)pyrazine

2-Bromo-5-(oxetan-3-yl)pyrazine

Cat. No.: B11714073
M. Wt: 215.05 g/mol
InChI Key: VYLZQRXJJUATMU-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxetan-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biochemical effects .

Biological Activity

2-Bromo-5-(oxetan-3-yl)pyrazine is a chemical compound notable for its unique structural features, including a bromine atom and an oxetane ring attached to a pyrazine moiety. Its molecular formula is C_8H_8BrN_2O, with a molecular weight of approximately 201.04 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may be influenced by its distinctive structural properties.

Structural Characteristics

The presence of the oxetane ring is significant as it can enhance the compound's reactivity and biological interactions. The brominated pyrazine structure contributes to its potential pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization of reaction conditions to achieve high yields and purity.

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. Here, we focus on the available data regarding the biological activity of this compound.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, studies on related pyrazine derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, including HeLa and MCF-7 cells .

Table 1: Anticancer Activity of Related Pyrazine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
BPUJurkat4.64Cell cycle arrest in sub-G1 phase
BPUHeLa9.22Inhibition of cell growth
BPUMCF-78.47Induction of apoptosis

In vitro assays have demonstrated that these compounds can effectively inhibit cell proliferation and induce apoptosis in cancerous cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

Pyrazines are also recognized for their broad-spectrum antimicrobial activity. Although specific data on this compound's antimicrobial properties is limited, related compounds have shown efficacy against various pathogens. The general mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Properties of Pyrazine Derivatives

Compound NameMicrobial TargetActivity
PyrazinamideMycobacteriumBactericidal
5-BromopyrazineStaphylococcusInhibitory
This compound (predicted)Various pathogensPotentially active

Case Studies

Several case studies have explored the biological activities of pyrazine derivatives. One prominent study focused on the anticancer potential of a structurally related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU). This compound exhibited significant cytotoxicity against various cancer cell lines and demonstrated promising binding affinities with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-bromo-5-(oxetan-3-yl)pyrazine

InChI

InChI=1S/C7H7BrN2O/c8-7-2-9-6(1-10-7)5-3-11-4-5/h1-2,5H,3-4H2

InChI Key

VYLZQRXJJUATMU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CN=C(C=N2)Br

Origin of Product

United States

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